DL-Glutamic acid

Catalog No.
S528986
CAS No.
56-86-0
M.F
C5H9NO4
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Glutamic acid

CAS Number

56-86-0

Product Name

DL-Glutamic acid

IUPAC Name

2-aminopentanedioic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)

InChI Key

WHUUTDBJXJRKMK-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly soluble in water; practically insoluble in ethanol or ether
In water, 8570 mg/L at 25 °C
Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents.
8.57 mg/mL
Slight soluble in water and ether
Insoluble (in ethanol)

Synonyms

Aluminum L Glutamate, Aluminum L-Glutamate, D Glutamate, D-Glutamate, Glutamate, Glutamate, Potassium, Glutamic Acid, Glutamic Acid, (D)-Isomer, L Glutamate, L Glutamic Acid, L-Glutamate, L-Glutamate, Aluminum, L-Glutamic Acid, Potassium Glutamate

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N

The exact mass of the compound Glutamic acid is 147.0532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8570 mg/l (at 25 °c)0.07 msparingly soluble in water; practically insoluble in ethanol or ether8.57 mg/ml at 25 °cin water, 8570 mg/l at 25 °cinsoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents.8.57 mg/mlslight soluble in water and etherinsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery

Biomedical Materials

Agriculture

Microbial Fermentation

Cognitive Function Enhancement

Oral Delivery of Hydrophobic Drugs

Neurotransmission

Food Industry

L-glutamic acid plays a crucial role in cellular metabolism and is involved in various biochemical processes. It acts as a neurotransmitter in the brain, where it is essential for synaptic plasticity and cognitive functions such as learning and memory. Its unique structure includes two carboxyl groups and one amino group, allowing it to participate in various

In Neurotransmission

Glutamic acid acts as an excitatory neurotransmitter by binding to specific glutamate receptors on postsynaptic neurons. This binding triggers a cascade of events leading to increased neuronal firing and information transmission []. The balance between glutamate and GABA activity is crucial for proper brain function. Disruptions in this balance have been implicated in neurological disorders like epilepsy and Alzheimer's disease [].

As a Flavor Enhancer

Glutamic acid and its derivatives stimulate taste receptors on the tongue, particularly those responsible for umami taste. This savory sensation enhances the palatability of food [].

  • Transamination: L-glutamic acid can undergo transamination reactions, where it donates an amino group to α-keto acids, forming new amino acids and α-ketoglutarate.
  • Decarboxylation: Under certain conditions, L-glutamic acid can lose a carboxyl group to form γ-aminobutyric acid (GABA), a significant inhibitory neurotransmitter in the brain.
  • Formation of Schiff Bases: L-glutamic acid reacts with pyridoxal to form Schiff bases, which can subsequently hydrolyze to produce pyridoxamine and α-ketoglutaric acid .

These reactions highlight its versatility as both a building block of proteins and a participant in metabolic pathways.

L-glutamic acid is vital for several biological functions:

  • Neurotransmission: As a major excitatory neurotransmitter in the central nervous system, L-glutamic acid plays a key role in synaptic transmission and plasticity. It binds to various receptors (e.g., NMDA receptors) that mediate excitatory signals between neurons.
  • Metabolism: It serves as a precursor for the synthesis of other amino acids, such as L-proline and L-arginine. Additionally, it is involved in nitrogen metabolism by participating in the urea cycle.
  • Immune Function: L-glutamic acid has been shown to stimulate T-cell proliferation and enhance immune responses .

L-glutamic acid can be synthesized through various methods:

  • Biosynthesis: In biological systems, L-glutamic acid is synthesized from α-ketoglutarate through reductive amination or from L-glutamine by hydrolysis.
  • Chemical Synthesis: Laboratory synthesis often involves the reaction of ammonia with α-ketoglutarate or through fermentation processes using specific microorganisms that metabolize sugars into amino acids.
  • Enzymatic Methods: Enzymatic synthesis using enzymes like glutamate dehydrogenase can also yield L-glutamic acid from α-ketoglutarate .

L-glutamic acid has diverse applications across various fields:

  • Food Industry: It is widely used as a flavor enhancer (monosodium glutamate) due to its umami taste.
  • Pharmaceuticals: It serves as an ingredient in dietary supplements aimed at improving cognitive function and mental performance.
  • Agriculture: L-glutamic acid is utilized as a fertilizer additive to enhance plant growth and nutrient uptake .

Research on L-glutamic acid interactions reveals significant insights into its physiological roles:

  • Studies indicate that it interacts with various receptors in the brain, influencing neurotransmission pathways critical for cognitive functions.
  • Interaction with other amino acids can affect metabolic pathways, particularly those involving nitrogen metabolism and protein synthesis .
  • Research has also shown that L-glutamic acid can modulate immune responses by interacting with immune cells .

L-glutamic acid shares similarities with several other amino acids, particularly those involved in neurotransmission or metabolic pathways. Here are some comparable compounds:

CompoundStructure SimilarityUnique Features
L-aspartic acidSimilar backboneActs as an excitatory neurotransmitter; involved in urea cycle
L-alanineSimilar backboneNon-polar; primarily involved in energy metabolism
γ-aminobutyric acidDerived from L-glutamic acidMajor inhibitory neurotransmitter; regulates neuronal excitability
L-prolineContains similar amine groupInvolved in collagen synthesis; unique cyclic structure

L-glutamic acid's unique position arises from its dual role as both a building block for proteins and an essential neurotransmitter, distinguishing it from other amino acids that may serve more specialized functions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index]

Color/Form

Orthorhombic plates from dilute alcohol

XLogP3

-3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

147.05315777 Da

Monoisotopic Mass

147.05315777 Da

Boiling Point

Sublimes at 175 °C

Heavy Atom Count

10

Taste

Umami sour taste
Acidic (glutamate-like) taste

Density

1.538 g/cu cm at 20 °C

LogP

-3.69
-3.69 (LogP)
-3.69
log Kow = -3.69 at pH 7.0

Odor

Odorless

Appearance

Solid powder

Melting Point

213 °C (OECD Guideline 102 (Melting point / Melting Range))

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61LJO5I15S

Related CAS

49717-32-0

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 190 of 192 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Glutamic acid is an odorless solid. It has a sour taste. Glutamic acid is moderately soluble in water. It occurs naturally in plants and animals. USE: Glutamic acid is used to make food additives, pesticides, and medicine. It is also a food additive. Glutamic acid is an ingredient in many hair care products. EXPOSURE: Workers that use or produce glutamic acid may breathe in mists or have direct skin contact. The general population may be exposed by eating foods or direct skin contact when using consumer products containing glutamic acid. If glutamic acid is released to air, it will be broken down by reaction with other chemicals. Glutamic acid released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it will be in and ionic form and may or may not bind to soil particles or suspended particles depending on the particle chemistry. Glutamic acid may move through soil. Glutamic acid is not expected to move into air from wet soils or water surfaces. Glutamic acid is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: The potential for glutamic acid to produce toxic effects in humans has not been studied. A few laboratory animal toxicity studies of glutamic acid are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential for glutamic acid to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for glutamic acid to cause cancer has not been examined in laboratory animals. The potential for glutamic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Considered to be nature's "Brain food" by improving mental capacities; helps speed the healing of ulcers; gives a "lift" from fatigue; helps control alcoholism, schizophrenia and the craving for sugar.

Pharmacology

In addition to being one of the building blocks in protein synthesis, it is the most widespread neurotransmitter in brain function, as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons.

Mechanism of Action

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature.

Vapor Pressure

0.00000052 [mmHg]

Pictograms

Corrosive

Other CAS

56-86-0
6106-04-3

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes.Absorption is efficient and occurs by an active transport mechanism.
/MILK/ Previous short observational studies on the free amino acid (FAA) content of human milk have shown that glutamine and glutamic acid increase in the first 4 to 6 weeks of life. Changes in human milk content of free amino acids (FAAs) was determined at colostrum, 1 month, and 3 months of lactation in 16 healthy lactating women after delivery of full-term infants. Milk was collected at the end of each feeding (hindmilk) during 24 hours. Glutamic acid and taurine were the most abundant FAAs at colostrum. Although taurine remained stable throughout lactation, glutamic acid (the prevalent FAA) and glutamine increased approximately 2.5 and 20 times, respectively, with progressing lactation representing more than 50% of total FAA at 3 months. The content of essential FAA was also stable, so the change in total FAA content was almost entirely due to the changes in glutamic acid and glutamine. Breast-fed infants are supplied with progressively increasing amounts of glutamine and glutamic acid throughout lactation. The increasing intake of glutamic acid and glutamine could benefit breast-fed infants with molecules that are likely to protect the enteral mucosa and act as neurotransmitters and as a source of nitrogen.
In this report, (13)N -labeled L-glutamine and L-glutamic acid was synthesized by an enzymatic method ... . Organ distribution studies and whole body scans in mongrel dogs demonstrated low myocardial uptake of glutamine and glutamic acid and that the liver demonstrated a greater uptake of glutamine than glutamic acid or ammonia.
The measurement of the intestinal metabolism of the nitrogen moiety of glutamic acid has been investigated by oral ingestion of l-[(15)N]glutamic acid and sampling of arterialized blood. Measurements have been made in six normal adults weighing an average of 72.8 kg ingesting 100 mg of l-[(15)N]glutamic acid after an overnight fast. Measurement of the enrichment of arterial glutamic acid, glutamine and alanine was by gas chromatography-mass spectrometry. Isotopic enrichment of the amino acids was followed for 150 min after the ingestion of the amino acid. Arterialized venous blood amino acid concentrations, measured by HPLC, demonstrated no significant changes during the course of the experiment. From the observed appearance of label in arterialized glutamic acid, alanine and glutamine, little luminal glutamic acid reaches the extracellular pool. The majority of the administered nitrogen label appears in the arterial alanine and glutamine components.

Metabolism Metabolites

Hepatic
Cortical excitability reflects a balance between excitation and inhibition. Glutamate is the main excitatory and GABA the main inhibitory neurotransmitter in the mammalian cortex. Changes in glutamate and GABA metabolism may play important roles in the control of cortical excitability. Glutamate is the metabolic precursor of GABA, which can be recycled through the tricarboxylic acid cycle to synthesize glutamate. GABA synthesis is unique among neurotransmitters, having two separate isoforms of the rate-controlling enzyme, glutamic acid decarboxylase. The need for two separate genes on two chromosomes to control GABA synthesis is unexplained. Two metabolites of GABA are present in uniquely high concentrations in the human brain. Homocarnosine and pyrrolidinone have a major impact on GABA metabolism in the human brain. Both of these GABA metabolites have anticonvulsant properties and can have a major impact on cortical excitability. /Glutamate, GABA/
The measurement of the intestinal metabolism of the nitrogen moiety of glutamic acid has been investigated by oral ingestion of l-[(15)N]glutamic acid and sampling of arterialized blood. Measurements have been made in six normal adults weighing an average of 72.8 kg ingesting 100 mg of l-[(15)N]glutamic acid after an overnight fast. Measurement of the enrichment of arterial glutamic acid, glutamine and alanine was by gas chromatography-mass spectrometry. Isotopic enrichment of the amino acids was followed for 150 min after the ingestion of the amino acid. Arterialized venous blood amino acid concentrations, measured by HPLC, demonstrated no significant changes during the course of the experiment. From the observed appearance of label in arterialized glutamic acid, alanine and glutamine, little luminal glutamic acid reaches the extracellular pool. The majority of the administered nitrogen label appears in the arterial alanine and glutamine components.

Associated Chemicals

L-glutamic acid hydrochloride; 138-15-8

Wikipedia

Glutamic acid

Use Classification

Food additives
FLAVOUR_ENHANCER; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Humectant; Hair conditioning; Antistatic

Methods of Manufacturing

By hydrolysis of gluten (wheat, corn or other vegetable sources); by fermentation from glucose-containing raw materials; the racemic acid may be resolved into the d- and l-isomer by fractional crystallization; from 2-cyclopentenylamine; by microbial conversion of alpha-ketoglutaric acid; or by an alternative method, using Bacillus megatherium-cereus; from fumaric acid, using Bacillus pumilus; from starch.
The first industrial production process was an extraction method in which vegetable proteins were treated with hydrochloric acid to disrupt peptide bonds. L-Glutamic acid hydrochloride was then isolated from this material and purified as MSG. Initial production of MSG was limited because of the technical drawbacks of this method. Better methods did not emerge until the 1950s. One of these was direct chemical synthesis, which was used from 1962 to 1973. In this procedure, acrylonitrile was the starting material, and optical resolution of DL-glutamic acid was achieved by preferential crystallization. In 1956 a direct fermentation method to produce glutamate was introduced. The advantages of the fermentation method (eg, reduction of production costs and environmental load) were large enough to cause all glutamate manufacturers to shift to fermentation. Today, total world production of MSG by fermentation is estimated to be 2 million tons/y (2 billion kg/y). However, future production growth will likely require further innovation.
Microbial fermentation medium + Corneybacterium glutamicum bacteria (fermentation/separation)
Hydrolysis of vegetable protein (e.g., beet sugar waste, wheat gluten), organic synthesis based on acrylonitrile. It comprises 40% of the gliadin in wheat gluten.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
L-Glutamic acid: ACTIVE
Glutamic acid: ACTIVE
In 1907 Kikunae Ikeda, a professor at the Tokyo Imperial University, began his research to identify the umami component in kelp. Within a year, he had succeeded in isolating, purifying, and identifying the principal component of umami and quickly obtained a production patent. In 1909 Saburosuke Suzuki, an entrepreneur, and Ikeda began the industrial production of monosodium L-glutamate (MSG). The first industrial production process was an extraction method in which vegetable proteins were treated with hydrochloric acid to disrupt peptide bonds. L-Glutamic acid hydrochloride was then isolated from this material and purified as MSG. Initial production of MSG was limited because of the technical drawbacks of this method. Better methods did not emerge until the 1950s. One of these was direct chemical synthesis, which was used from 1962 to 1973. In this procedure, acrylonitrile was the starting material, and optical resolution of DL-glutamic acid was achieved by preferential crystallization. In 1956 a direct fermentation method to produce glutamate was introduced. The advantages of the fermentation method (eg, reduction of production costs and environmental load) were large enough to cause all glutamate manufacturers to shift to fermentation. Today, total world production of MSG by fermentation is estimated to be 2 million tons/y (2 billion kg/y). However, future production growth will likely require further innovation.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /L-Glutamic acid hydrochloride/

Interactions

The purpose of this study was to evaluate the extent to which orally administered glutamic acid hydrochloride decreased mean gastric pH in both fasting and simulated hypochlorhydric states. Patients with elevated gastric pH resulting from physiologic or pharmacologic decreases in acid secretion may experience a decrease in drug absorption when receiving pH-dependent drugs or dosage formulations. Although various doses of oral glutamic acid (GA) have been used to lower gastric pH and enhance drug absorption, the in vivo effect of a specific dose and regimen on the magnitude and duration of gastric pH is unknown. This study was conducted in six young, healthy, male volunteers using the Heidelberg capsule technique to measure gastric pH. In Phase I, all subjects received two 680 mg (340 mg capsules x 2) doses of GA given ten minutes apart. In Phase II, 300 mg (150 mg tablet x 2) of oral ranitidine hydrochloride was administered in order to simulate hypochlorhydria. This was followed by the administration of two oral 680 mg doses of GA given ten minutes apart. Gastric pH was monitored continuously pre- and post-GA administration in both phases. Our results indicate that the administration of two oral 680 mg doses of GA given ten minutes apart does not significantly lower fasting gastric pH in healthy young males. However, when subjects were pretreated with 300 mg of oral ranitidine, the administration of two oral 680 mg doses of GA given ten minutes apart resulted in a decrease of mean gastric pH from 5.83+/-0.86 to 1.67+/-0.81. Gastric pH remained less than 3.0 for an average of 39.0+/-11.7 minutes following the second GA dose. The administration of two oral 680 mg doses of GA given ten minutes apart can significantly lower the magnitude of gastric pH in a simulated hypochlorhydric model. It is likely that this dosing strategy will provide an adequate period of low gastric pH in most hypochlorhydric patients receiving oral drugs such as ketoconazole which require a low gastric pH for maximal dissolution and absorption. /Glutamic acid hydrochloride/

Stability Shelf Life

Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/

Dates

Last modified: 08-15-2023
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